3,3',4'-Trichlorobenzophenone
Overview
Description
“3,3’,4’-Trichlorobenzophenone” is a synthetic organic compound . It is also known by its IUPAC name, (3-chlorophenyl) (3,4-dichlorophenyl)methanone . The compound has a molecular weight of 285.56 .
Synthesis Analysis
The synthesis of “3,3’,4’-Trichlorobenzophenone” can be achieved from 3-Chlorobenzoyl chloride and 1,2-Dichlorobenzene . Another method involves the use of 3,4-dichlorobenzotrifluoride in 1,2-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of “3,3’,4’-Trichlorobenzophenone” is C13H7Cl3O . The InChI code for the compound is 1S/C13H7Cl3O/c14-10-3-1-2-8 (6-10)13 (17)9-4-5-11 (15)12 (16)7-9/h1-7H .
Physical and Chemical Properties Analysis
“3,3’,4’-Trichlorobenzophenone” is a solid at room temperature . . The compound should be stored in a sealed container in a dry room .
Scientific Research Applications
Photoreduction Reactions
A study highlighted the unique behaviors of chloro-substituted benzophenones, such as 3,3',4'-Trichlorobenzophenone, in photoreduction reactions. The investigation into different chloro-substituted benzophenones, including 3-chlorobenzophenone and 4,4'-dichlorobenzophenone, showcased their ability to undergo photoreduction, a key process in photochemistry (Li et al., 2012).
Molecular Structure Studies
Spectroscopic studies involving compounds similar to this compound, such as 3,4-dichlorobenzophenone, have been conducted to understand their molecular structure. These studies involve techniques like FT-IR, FT-Raman, UV-Visible spectroscopy, and Density Functional Methods to analyze the molecule's structure and properties (Prasad et al., 2015).
Application in Polymer Synthesis
This compound derivatives play a role in synthesizing novel polymers. For example, research on polythiophenes incorporating azobenzene moieties, which are structurally related to this compound, demonstrated their potential in developing photochromic polymers. These polymers have applications in various fields due to their unique optical properties (Lévesque & Leclerc, 1997).
Environmental Remediation
Chlorinated benzophenones, similar to this compound, are studied for their adsorption properties, essential for environmental remediation. Research has shown that activated carbon fibers can effectively adsorb various chlorinated compounds from aqueous solutions, which is crucial in treating contaminated water (Liu et al., 2010).
Antioxidant and Biological Activities
Studies on phenolic compounds structurally related to this compound have revealed their antioxidant and biological activities. These compounds exhibit significant antioxidant properties and have potential therapeutic applications due to their chemical structure and biological interactions (Torres et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
(3-chlorophenyl)-(3,4-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTVFNDTQOCKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375291 | |
Record name | 3,3',4'-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812684-89-2 | |
Record name | 3,3',4'-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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